molecular formula C7H10N2O2S B3281333 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid CAS No. 732968-98-8

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid

Cat. No. B3281333
CAS RN: 732968-98-8
M. Wt: 186.23 g/mol
InChI Key: SGSNLIDODGFYDF-UHFFFAOYSA-N
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Description

“4-(2-Amino-1,3-thiazol-4-yl)butanoic acid” is a chemical compound with the CAS Number 732968-98-8 . It has a molecular weight of 186.23 and a molecular formula of C7H10N2O2S . The compound is part of the class of organic compounds known as 2,4-disubstituted thiazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and exhibits aromatic properties due to the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.380±0.06 g/cm3 and a predicted boiling point of 401.9±20.0 °C . The melting point is reported to be between 125-127 °C .

Scientific Research Applications

Urease Inhibition

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid derivatives have been investigated for their potential as urease inhibitors. A study found that indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, derived from 4-(1H-indol-3-yl)butanoic acid, showed potent in vitro inhibition of the urease enzyme. These compounds were identified as valuable for therapeutic drug designing programs due to their minimal cytotoxicity towards cell membranes (Nazir et al., 2018).

Antimicrobial and Antivirus Activities

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their fungicidal and antivirus activities. These compounds, including 4b and 4i, exhibited significant activity against several fungi and showed promising results against Tobacco mosaic virus (TMV) (Fengyun et al., 2015).

Antimicrobial Activity of Derivatives

Derivatives of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids were synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated discrete antimicrobial activity and potential for agricultural use, such as promoting rapeseed growth and increasing seed yield and oil content (Mickevičius et al., 2013).

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids, were synthesized through cross-Claisen condensations. These compounds are significant in mimicking secondary structures of proteins like helices and β-sheets. This synthesis provides a flexible method for introducing various lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).

properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-7-9-5(4-12-7)2-1-3-6(10)11/h4H,1-3H2,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSNLIDODGFYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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